molecular formula C11H7BrClNO B7869539 3-Bromo-2-(4-chlorophenoxy)pyridine

3-Bromo-2-(4-chlorophenoxy)pyridine

Cat. No.: B7869539
M. Wt: 284.53 g/mol
InChI Key: LZJNCHKXCDMELY-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-chlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7BrClNO and its molecular weight is 284.53 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-2-(4-chlorophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H8BrClN
  • Molecular Weight : Approximately 284.55 g/mol
  • Structural Characteristics : The compound contains a pyridine ring substituted at the second position with a 4-chlorophenoxy group and a bromine atom at the third position.
PropertyValue
Molecular FormulaC12H8BrClN
Molecular Weight284.55 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific pathways affected depend on the compound's structure and the context of its application. Notably, it has been shown to modulate enzyme activities, influencing critical cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through its action as an inhibitor in various cancer-related pathways. For instance, studies have demonstrated that it can inhibit protein tyrosine kinases, which play a crucial role in cancer cell signaling.

Case Study: Inhibition of Tumor Growth

In a study evaluating the effects of this compound on tumor cell lines, it was found to significantly reduce cell viability in ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits growth of ovarian cancer cells
Enzyme InhibitionModulates protein tyrosine kinase activity
Cellular ApoptosisInduces apoptosis in cancer cells

In Vitro Studies

In vitro experiments have shown that this compound can effectively inhibit specific signaling pathways involved in cell survival and proliferation. For instance, it has been reported to downregulate NF-κB levels, which are linked to tumor cell proliferation and survival.

In Vivo Studies

Preclinical studies involving animal models have demonstrated that this compound can inhibit tumor growth in xenograft models. Doses administered showed a dose-dependent relationship with tumor reduction, indicating its potential utility as an antitumor agent.

Comparative Studies

Comparative analyses with similar compounds (e.g., 3-Bromo-2-(3-chlorophenoxy)pyridine) suggest that while they share structural similarities, their biological activities can differ significantly due to variations in their substituents and molecular interactions.

Properties

IUPAC Name

3-bromo-2-(4-chlorophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJNCHKXCDMELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-chloropyridine (10 g, 52 mmol), 4-chlorophenol (6.7 g, 52 mmol), cesium carbonate (34 g, 104 mmol) in 100 mL DMSO was heated to 90° C. with stirring overnight. The reaction mixture was dilution with DCM and washed with water and brine. The organic layer was dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography (0-30% EtOAc/hexane) to provide the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.